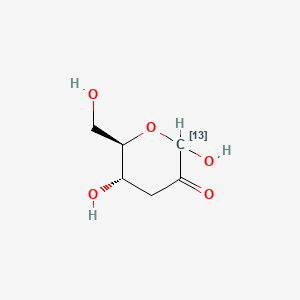

3-Deoxyglucosone-13C

説明

Structure

3D Structure

特性

分子式 |

C6H10O5 |

|---|---|

分子量 |

163.13 g/mol |

IUPAC名 |

(5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)(213C)oxan-3-one |

InChI |

InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5+,6?/m0/s1/i6+1 |

InChIキー |

UHPMJDGOAZMIID-SGWUHDRASA-N |

異性体SMILES |

C1[C@@H]([C@H](O[13CH](C1=O)O)CO)O |

正規SMILES |

C1C(C(OC(C1=O)O)CO)O |

製品の起源 |

United States |

Synthetic Methodologies and Isotopic Enrichment Strategies for 3 Deoxyglucosone 13c

Chemical Synthesis Pathways for the Production of ¹³C-Labeled 3-Deoxyglucosone (B13542)

Chemical synthesis provides a direct and controllable route for producing isotopically labeled 3-Deoxyglucosone. The primary strategy involves the degradation of a ¹³C-labeled monosaccharide precursor under controlled conditions that favor the formation of 3-DG.

The selection of an appropriate precursor is the foundational step in the synthesis of 3-Deoxyglucosone-¹³C. The most common and logical precursor is ¹³C-labeled D-glucose, as 3-DG is a known degradation product of glucose. nih.govnih.gov The isotopic label is introduced by utilizing D-glucose that has been enriched with ¹³C at one or more atomic positions. For comprehensive tracing studies, uniformly labeled glucose ([U-¹³C₆]-D-glucose), where all six carbon atoms are ¹³C, is often preferred.

The isotopic incorporation technique is straightforward: the ¹³C atoms are already part of the stable chemical structure of the glucose precursor. The subsequent chemical conversion to 3-Deoxyglucosone retains these labeled atoms within the new molecular structure. The synthesis essentially transforms one molecule into another while preserving the isotopic label. Other potential labeled precursors could include ¹³C-labeled fructose (B13574) or fructosamine (B8680336), which are also known to degrade to 3-DG. nih.gov

Table 1: Common Precursors for 3-Deoxyglucosone-¹³C Synthesis

| Precursor Name | Common Isotopic Form | Rationale for Use |

|---|---|---|

| D-Glucose | [U-¹³C₆]-D-Glucose | Direct and well-documented precursor of 3-DG through Maillard reaction and glucose degradation pathways. nih.gov |

| D-Fructose | [U-¹³C₆]-D-Fructose | Can degrade to form 3-DG, relevant in metabolic contexts with high fructose levels. |

The conversion of ¹³C-labeled glucose to 3-Deoxyglucosone-¹³C is typically achieved by mimicking the conditions of the Maillard reaction or accelerated glucose degradation. This involves heating the labeled glucose in an aqueous solution. The reaction conditions must be carefully optimized to maximize the yield of 3-DG while minimizing the formation of other degradation products, such as glyoxal (B1671930) and methylglyoxal (B44143), and preventing further reactions of the highly reactive 3-DG product. nih.gov

Key parameters for optimization include:

Temperature: Higher temperatures accelerate the degradation of glucose but can also lead to the formation of unwanted byproducts and polymerization.

pH: The pH of the solution significantly influences the reaction pathways. Neutral to slightly alkaline conditions can favor the formation of dicarbonyl compounds.

Buffers: The type and concentration of buffer salts, such as phosphate (B84403) buffers, can catalyze glucose degradation and influence the product distribution. nih.gov

Presence of Amino Acids: Adding an amino acid can facilitate the Maillard reaction, proceeding through the formation of a Schiff base and Amadori product, which then degrades to 3-DG.

The goal is to find a balance of these conditions that provides a reasonable yield and a product mixture that is amenable to subsequent purification.

Table 2: Example Reaction Conditions for 3-Deoxyglucosone-¹³C Synthesis

| Parameter | Condition | Purpose/Effect |

|---|---|---|

| Starting Material | [U-¹³C₆]-D-Glucose (50 mM) | Isotopically labeled precursor. |

| Solvent | Aqueous Phosphate Buffer (e.g., 0.2 M) | Controls pH and can catalyze the reaction. nih.gov |

| pH | 7.4 | Mimics physiological conditions and promotes glycation. nih.gov |

| Temperature | 37°C - 90°C | Controls the rate of reaction; higher temperatures increase the rate but may reduce selectivity. |

| Reaction Time | Several hours to weeks | Dependent on temperature; lower temperatures require longer incubation times. nih.gov |

Chemo-Enzymatic and Biocatalytic Approaches for Stereospecific ¹³C-Labeled 3-Deoxyglucosone Synthesis

Chemo-enzymatic methods combine the specificity of enzymatic reactions with the versatility of chemical synthesis, offering a powerful strategy for producing complex molecules with high stereospecificity. rsc.orgnih.gov For 3-Deoxyglucosone-¹³C, this approach can provide better control over the reaction compared to purely chemical degradation methods.

A potential chemo-enzymatic route involves the use of an engineered oxidase enzyme. rsc.orgunl.pt For instance, a bacterial glycoside-3-oxidase could be employed. unl.pt The synthesis would begin with a chemically protected ¹³C-labeled glucose derivative, such as 1-O-benzyl-[U-¹³C₆]-D-glucoside. The enzyme would then catalyze the regioselective oxidation of the hydroxyl group at the C-3 position to a ketone. This enzymatic step ensures that the oxidation occurs specifically at the desired position. The final step would involve the chemical removal of the protecting group (e.g., hydrogenolysis to remove the benzyl (B1604629) group) to yield the final product, 3-Deoxyglucosone-¹³C. This method avoids the complex mixture of byproducts often seen in thermal degradation and leverages the high selectivity of biocatalysts. rsc.org

Purification and Rigorous Purity Assessment of Synthesized 3-Deoxyglucosone-¹³C

Following synthesis, the crude reaction mixture contains the desired 3-Deoxyglucosone-¹³C along with unreacted ¹³C-glucose, intermediates, and other degradation byproducts. Rigorous purification is essential to isolate the labeled compound for use in analytical or biological studies.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of 3-DG. nih.govresearchgate.net The process typically involves derivatizing the dicarbonyl compounds in the mixture with a reagent like o-phenylenediamine (B120857) to form stable, UV-active quinoxaline (B1680401) derivatives. These derivatives can then be separated and quantified. For preparative purposes, a non-derivatization approach using a suitable column can be employed. Reversed-phase HPLC, using a C18 column with a water/acetonitrile or water/methanol gradient, is effective for separating the relatively polar 3-DG from other components.

Purity assessment is conducted by analyzing the collected fractions using analytical HPLC. A pure sample should yield a single, sharp peak at the expected retention time. The identity of the peak can be confirmed by comparing its retention time to that of an unlabeled 3-DG standard.

Table 3: Typical HPLC System for Purification and Purity Assessment

| Parameter | Specification | Purpose |

|---|---|---|

| Instrument | Preparative or Analytical HPLC System | For separation and analysis. |

| Column | Reversed-Phase C18 (e.g., Waters Symmetry C18) | Stationary phase for separating compounds based on polarity. nih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Eluent system to separate components over time. |

| Detection | UV Detector (e.g., at 265 nm or 315 nm for derivatives) | To monitor the elution of compounds from the column. |

Isotopic Validation and Characterization of the ¹³C-Labeled Compound

After purification, the final product must be thoroughly characterized to confirm its chemical identity and to validate the incorporation and position of the ¹³C label. The two primary techniques for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy. unimi.itfrontiersin.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. For 3-Deoxyglucosone-¹³C, the measured mass will be higher than that of natural abundance 3-DG (C₆H₁₀O₅, approx. 162.14 g/mol ). Each incorporated ¹³C atom adds approximately 1.00335 Da to the mass of the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of the elemental formula and, consequently, the number of ¹³C atoms in the molecule. nih.govnih.gov This confirms the isotopic enrichment of the sample.

Table 4: Expected Mass Shifts in 3-Deoxyglucosone-¹³C

| Number of ¹³C Atoms | Isotopic Formula | Expected Monoisotopic Mass (Da) | Mass Shift from Unlabeled (Da) |

|---|---|---|---|

| 0 | C₆H₁₀O₅ | 162.0528 | 0 |

| 1 | ¹³C₁C₅H₁₀O₅ | 163.0562 | +1.0034 |

Advanced Analytical Techniques for the Detection, Quantification, and Structural Elucidation of 3 Deoxyglucosone 13c in Research Matrices

Mass Spectrometry (MS)-Based Methodologies for ¹³C-Labeled Dicarbonylsresearchgate.netnih.gov

Mass spectrometry stands as a cornerstone for the analysis of ¹³C-labeled compounds due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z). For dicarbonyls like 3-Deoxyglucosone-¹³C, MS-based methods are indispensable for tracing metabolic pathways and for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Isotopic Ratio Determinationnih.govmdpi.com

Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like 3-Deoxyglucosone-¹³C, chemical derivatization is a prerequisite to increase volatility and thermal stability. researchgate.net This process involves reacting the analyte with a derivatizing agent to form a less polar and more volatile product suitable for GC analysis.

Once derivatized, the sample is introduced into the GC, where it is separated from other components in the matrix before entering the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the ions based on their m/z ratio. For ¹³C-labeled compounds, GC-MS is particularly effective for:

Trace Analysis : The high sensitivity of MS detectors allows for the detection of very low concentrations of 3-Deoxyglucosone-¹³C.

Isotopic Ratio Determination : By analyzing the mass spectrum, the relative abundance of the ¹³C-labeled isotopologues compared to the naturally occurring ¹²C compound can be precisely determined. researchgate.netfmach.it This is critical in metabolic flux analysis and isotope tracing studies to understand the incorporation and turnover of the labeled compound. nih.govresearchgate.net The mass shift corresponding to the number of ¹³C atoms in the molecule provides a clear signature for its identification and quantification. shimadzu.com

Table 1: Common Derivatization Agents for GC-MS Analysis of Carbonyl Compounds

| Derivatization Agent | Abbreviation | Target Functional Group | Resulting Derivative | Key Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Carbonyl | Trimethylsilyl (TMS) ether | Produces stable and volatile derivatives, well-characterized fragmentation patterns. researchgate.net |

| Methoxylamine Hydrochloride | MEOX | Carbonyl (keto, aldehyde) | Methoxime | Stabilizes carbonyl groups, prevents enolization, and reduces the number of tautomeric forms, leading to sharper chromatographic peaks. shimadzu.com |

| Pentafluorobenzyl Hydroxylamine | PFBHA | Carbonyl | Pentafluorobenzyl oxime | Creates derivatives with high electron affinity, ideal for highly sensitive detection using Electron Capture Negative Ionization (ECNI)-MS. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution and Quantitative Analysisnih.govmaastrichtuniversity.nl

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a premier analytical tool for the quantification of non-volatile compounds like 3-Deoxyglucosone (B13542) in complex biological fluids such as plasma and tissue extracts. nih.govnih.gov The use of 3-Deoxyglucosone-¹³C as an internal standard is central to achieving high accuracy and precision through the isotope dilution method. nih.gov

The methodology typically involves:

Sample Preparation : Samples are often deproteinized, and the dicarbonyls are derivatized to form stable derivatives, such as with o-phenylenediamine (B120857) (oPD), which reacts with α-dicarbonyls to form quinoxalines. nih.govmdpi.com

Chromatographic Separation : The derivatized sample is injected into a liquid chromatograph, often an ultra-performance liquid chromatography (UPLC) system, for rapid and high-resolution separation of the analyte from matrix interferences. nih.gov

Mass Spectrometric Detection : The eluent from the LC column is introduced into a tandem mass spectrometer. The high-resolution capabilities of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, allow for the accurate mass measurement of the labeled compound, further enhancing specificity. nih.govnih.gov

This technique is widely used for robust, quantitative, and multiplexed analysis of glycation adducts and their precursors. nih.gov The stability of the isotope label ensures that the internal standard behaves nearly identically to the endogenous analyte throughout sample preparation and analysis, correcting for matrix effects and variations in instrument response. nih.gov

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Approaches for Specificity and Sensitivityupenn.eduwikipedia.org

To achieve the highest levels of sensitivity and specificity, targeted mass spectrometry approaches like Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are employed. These methods are particularly advantageous when analyzing low-abundance analytes in complex matrices. waters.com

Selected Ion Monitoring (SIM) : In SIM mode, the mass spectrometer is set to detect only a narrow range of m/z values corresponding to the specific ions of the target analyte, in this case, the derivatized 3-Deoxyglucosone-¹³C. wikipedia.org By ignoring all other ions, the signal-to-noise ratio is significantly enhanced, leading to lower detection limits. upenn.edunih.gov This mode is highly effective on quadrupole and Orbitrap mass spectrometers. wikipedia.org

Multiple Reaction Monitoring (MRM) : MRM, typically performed on a triple quadrupole (QQQ) mass spectrometer, offers an even higher degree of specificity. nih.gov It involves two stages of mass filtering. First, a specific precursor ion (e.g., the molecular ion of derivatized 3-Deoxyglucosone-¹³C) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected and monitored in the third quadrupole. researchgate.net This precursor-to-product ion transition is a unique signature of the analyte, virtually eliminating matrix interferences and providing exceptional sensitivity and reliability for quantification. nih.govnih.gov

Table 2: Comparison of MS Detection Modes for 3-Deoxyglucosone-¹³C Analysis

| Technique | Principle | Selectivity | Sensitivity | Primary Application |

| Full Scan | Acquires a wide range of m/z values. | Low | Low | Untargeted screening, compound identification. |

| SIM | Monitors only specific m/z values of the precursor ion. wikipedia.org | High | High | Targeted detection and quantification, improves isotope ratio accuracy. upenn.edu |

| MRM | Monitors a specific precursor ion and a specific fragment (product) ion. nih.gov | Very High | Very High | Gold standard for targeted quantification of low-level analytes in complex matrices. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Quantitative Analysis of 3-Deoxyglucosone-¹³Cnih.govwikipedia.orgvolatileanalysis.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of molecules. For isotopically labeled compounds like 3-Deoxyglucosone-¹³C, NMR provides definitive information about the location of the label and the structure of the molecule.

¹H-NMR and ¹³C-NMR Applications in Confirming Isotopic Enrichment and Puritynih.govwikipedia.orgvolatileanalysis.com

One-dimensional ¹H and ¹³C NMR are fundamental tools for characterizing 3-Deoxyglucosone-¹³C.

¹³C-NMR : A standard ¹³C NMR spectrum of an unlabeled compound shows signals for each unique carbon atom at natural abundance (approx. 1.1%). In a ¹³C-enriched sample, the signal intensity of the labeled carbon atom(s) is dramatically enhanced. frontiersin.org This provides direct and unambiguous confirmation of isotopic enrichment. The chemical shift of the signal confirms the electronic environment of the labeled carbon, aiding in structural assignment. researchgate.net

Table 3: Expected NMR Observations for 3-Deoxyglucosone-¹³C

| NMR Experiment | Observation in Unlabeled 3-DG | Expected Observation in 3-Deoxyglucosone-¹³C | Information Gained |

| ¹³C-NMR | Low intensity signals for all carbons. | Significantly enhanced signal intensity for the labeled carbon position(s). frontiersin.org | Confirms isotopic enrichment and identifies the position of the label. |

| ¹H-NMR | Singlets, doublets, etc., based on ¹H-¹H coupling. Faint ¹³C satellite peaks. | Prominent splitting of proton signals adjacent to the ¹³C label due to strong ¹H-¹³C coupling. nih.gov | Confirms label position, allows for purity assessment, and helps calculate enrichment levels. |

Advanced NMR Techniques for Mechanistic Insights

Two-dimensional (2D) and other advanced NMR experiments are essential for detailed structural analysis and for tracking the compound in mechanistic studies. numberanalytics.com These techniques are particularly powerful when applied to uniformly ¹³C-labeled carbohydrates and their derivatives. diva-portal.org

Heteronuclear Single Quantum Coherence (HSQC) : This 2D experiment correlates the chemical shifts of protons with their directly attached carbon atoms. For 3-Deoxyglucosone-¹³C, an HSQC spectrum would show a strong cross-peak connecting the proton signal with the enhanced ¹³C signal of the labeled site, providing definitive assignment of the label's position. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC) : This experiment shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for piecing together the carbon skeleton of a molecule and can be used to trace the connectivity from the ¹³C label to other parts of the molecule or to other molecules it has reacted with.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. numberanalytics.comdiva-portal.org

These advanced methods are critical for mechanistic studies where 3-Deoxyglucosone-¹³C is used as a tracer to follow its transformation and incorporation into other products. By analyzing the NMR spectra of the resulting products, the exact fate of the labeled carbon atom can be determined, elucidating complex reaction pathways. frontiersin.org

Chromatographic Separation Techniques (e.g., HPLC, UHPLC) Coupled with Isotopic Detection

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the cornerstone techniques for the analysis of 3-Deoxyglucosone-13C. These methods offer high sensitivity, selectivity, and the ability to resolve complex mixtures, which is essential when dealing with biological samples.

The chromatographic separation of this compound and its unlabeled form is a critical step. While isotopically labeled compounds generally co-elute with their native analogues due to identical physicochemical properties, complete co-elution is advantageous for isotope dilution mass spectrometry, where ¹³C-3-DG is often used as an internal standard. The primary role of the chromatographic system is to separate the analyte from other matrix components that could cause ion suppression or enhancement in the mass spectrometer.

Key Chromatographic Parameters:

| Parameter | Typical Conditions | Rationale |

| Column | Reversed-phase C18 or HILIC | C18 columns are effective for separating moderately polar compounds like 3-DG derivatives. HILIC columns can be used for the separation of highly polar compounds. |

| Mobile Phase | Acetonitrile/water or Methanol/water with additives (e.g., formic acid, ammonium (B1175870) acetate) | The organic modifier gradient allows for the efficient elution of analytes. Additives improve peak shape and ionization efficiency in the mass spectrometer. dovepress.com |

| Flow Rate | 0.2-0.5 mL/min for UHPLC | Lower flow rates are typical for UHPLC and are compatible with mass spectrometry interfaces. |

| Column Temperature | 30-40 °C | Temperature control ensures reproducible retention times. |

Isotopic detection is exclusively achieved through mass spectrometry. The mass spectrometer distinguishes between 3-Deoxyglucosone and this compound based on their mass-to-charge ratio (m/z). For instance, if 3-Deoxyglucosone is uniformly labeled with six ¹³C atoms ([U-¹³C₆]3-DG), its molecular weight will be six Daltons higher than the unlabeled compound. This mass difference allows for the selective monitoring of both species.

In metabolic studies where this compound is used as a tracer, UHPLC coupled to tandem mass spectrometry (UHPLC-MS/MS) is the preferred platform. maastrichtuniversity.nlnih.gov This technique provides excellent sensitivity and specificity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the labeled and unlabeled compounds.

Development and Validation of Robust Analytical Assays for Diverse Research Applications

The development and validation of a robust analytical assay are critical to ensure the reliability and accuracy of quantitative data for this compound in diverse research matrices such as plasma, urine, and tissue homogenates. nih.govfrontiersin.org The validation process is typically performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eu

A key application of a validated assay for this compound is in tracer studies to investigate metabolic pathways. nih.govnih.govyoutube.com In such studies, a known amount of ¹³C-labeled compound is introduced into a biological system, and its conversion into various metabolites is tracked over time. Accurate quantification of the labeled species is essential for determining metabolic fluxes and pathway activities.

The validation of an analytical method for this compound encompasses several key parameters:

Specificity and Selectivity: The assay must be able to differentiate this compound from endogenous interferences in the matrix. This is typically demonstrated by analyzing blank matrix samples and ensuring no significant peaks are present at the retention time and m/z of the analyte.

Linearity and Range: The assay should demonstrate a linear relationship between the instrument response and the concentration of this compound over a defined range. researchgate.net This is established by analyzing a series of calibration standards.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. wjarr.com These are assessed by analyzing quality control (QC) samples at multiple concentration levels within the calibration range on different days.

Matrix Effects: Biological matrices can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Matrix effects are evaluated by comparing the response of the analyte in the matrix to its response in a neat solution. The use of a stable isotope-labeled internal standard that is not the ¹³C-analyte of interest (e.g., d₄-3-DG) can help to compensate for these effects.

Recovery: This parameter assesses the efficiency of the sample preparation process in extracting this compound from the matrix.

Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated to ensure that the measured concentration reflects the true concentration at the time of sampling.

Representative Validation Data for a Hypothetical UHPLC-MS/MS Assay for 3-Deoxyglucosone-¹³C₆ in Human Plasma:

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |

| Precision (% RSD) | ≤ 15% | ≤ 9.8% |

| Matrix Effect (%) | 85-115% | 92% |

| Recovery (%) | Consistent and reproducible | 88% |

| Freeze-Thaw Stability | ≤ 15% change | 7.3% change after 3 cycles |

The successful development and validation of such robust analytical assays are fundamental for advancing our understanding of the role of 3-Deoxyglucosone in various physiological and pathological processes through the use of stable isotope tracer methodologies.

Investigation of 3 Deoxyglucosone Metabolism and Biochemical Transformations Utilizing 13c Tracing Methodologies

Elucidation of Glucose Degradation Pathways and Intermediates via 3-Deoxyglucosone-13C Tracing

The degradation of glucose is a fundamental metabolic process, and 3-DG is a key intermediate in this pathway, particularly under conditions of hyperglycemia. uni-halle.dediabetesjournals.org The use of 3-DG-13C allows for the precise tracking of carbon atoms as they move through various metabolic routes.

One of the primary pathways for 3-DG formation is the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins. uni-halle.de This reaction leads to the formation of Amadori products, which can then degrade to form 3-DG. tandfonline.com Isotope tracing studies have been instrumental in confirming this pathway and identifying the specific intermediates involved. For instance, studies have shown that the carbon backbone of glucose is retained in the formation of 3-DG. uni-halle.de

| Precursor | Pathway | Key Findings from 13C Tracing |

| Glucose | Maillard Reaction | Confirmed the direct incorporation of the glucose carbon skeleton into 3-DG. |

| Glucose | Polyol Pathway | Traced the conversion of glucose to fructose (B13574) and its subsequent oxidation to 3-DG. |

| Glucose | Inorganic Catalysis | Identified a significant carbon flux from glucose to 3-DG via dehydration. researchgate.net |

Tracing the Formation and Turnover of Advanced Glycation End-Products (AGEs) with this compound as a Precursor

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars and dicarbonyl compounds with proteins, lipids, and nucleic acids. wikipedia.orgwjgnet.comahajournals.org 3-DG is a potent precursor in the formation of various AGEs. wikipedia.orgplos.org The use of 3-DG-13C as a tracer has enabled detailed investigation into the formation and turnover rates of specific AGEs.

When 3-DG-13C is introduced into a biological system, the 13C label is incorporated into the resulting AGEs, allowing for their detection and quantification by mass spectrometry. This technique has been used to identify several 3-DG-derived AGEs, including pyrraline (B118067), pentosidine, and various imidazolones. tandfonline.comwikipedia.org

Studies utilizing 3-DG-13C have provided valuable insights into the kinetics of AGE formation. For example, it has been shown that under physiological conditions, the reaction between 3-DG and the amino acid arginine initially leads to the accumulation of dihydroimidazole (B8729859) adducts, with the subsequent formation of stable imidazolones being a slower process favored at higher temperatures. tandfonline.com Furthermore, comparative analyses have revealed that imidazolones and Nε-(carboxymethyl)lysine (CML) are produced in high concentrations from 3-DG, while the formation of pyrraline is significantly lower at physiological temperatures. tandfonline.com

The turnover of AGEs is a critical aspect of cellular homeostasis. By tracking the decay of the 13C signal in AGEs over time, researchers can determine their biological half-lives. This information is crucial for understanding the persistence of these damaging molecules in tissues and their contribution to the pathogenesis of various diseases.

| 3-DG-13C Derived AGE | Key Findings from 13C Tracing |

| Pyrraline | Identified as a product of the reaction between 3-DG and lysine (B10760008). tandfonline.com |

| Imidazolones | Formation from 3-DG and arginine is a multi-step process with initial adducts forming readily. tandfonline.com |

| Nε-(carboxymethyl)lysine (CML) | Produced in high concentrations from 3-DG under various conditions. tandfonline.com |

| Lysyl-pyrropyridine | A cross-linking adduct formed from the reaction of 3-DG with two lysine residues. tandfonline.com |

Studies on Dicarbonyl Scavenging Mechanisms and Detoxification Pathways Employing this compound

The accumulation of reactive dicarbonyl compounds like 3-DG can lead to "dicarbonyl stress," a condition implicated in cellular damage and disease. nih.govd-nb.info Cells have evolved various enzymatic and non-enzymatic mechanisms to scavenge these toxic molecules. The use of 3-DG-13C has been pivotal in identifying and characterizing these detoxification pathways.

One of the major enzymatic detoxification pathways for 3-DG involves its reduction to the less reactive 3-deoxyfructose (B1226627) (3-DF) by enzymes such as aldehyde reductase and aldose reductase. google.comnih.gov Another key pathway is the oxidation of 3-DG to 3-deoxy-2-ketogluconic acid (DGA) by oxoaldehyde dehydrogenase, which has been identified as aldehyde dehydrogenase 1A1 (ALDH1A1). google.comnih.gov By incubating cells or tissue extracts with 3-DG-13C and analyzing the labeled metabolites, researchers can quantify the flux through these different detoxification routes. For example, studies in rats using radiolabeled ([14C]) 3-DG showed that a significant portion is metabolized to 3-deoxyfructose and rapidly excreted in the urine. nih.gov

Non-enzymatic scavenging by molecules such as glutathione (B108866) (GSH) also plays a role in mitigating dicarbonyl stress. mdpi.comportlandpress.com Studies using 3-DG-13C can help to elucidate the adducts formed between 3-DG and these scavenging molecules, providing a clearer picture of the chemical mechanisms of detoxification. Mechanistic studies using 13C NMR have been employed to understand the carbonyl scavenging mechanisms of compounds like pyridoxamine (B1203002). scispace.com

| Detoxification Pathway | Enzyme/Scavenger | Product | Key Findings from 13C Tracing |

| Reduction | Aldehyde reductase, Aldose reductase | 3-Deoxyfructose (3-DF) | Confirmed as a major metabolic fate of 3-DG. google.comnih.gov |

| Oxidation | Aldehyde dehydrogenase 1A1 (ALDH1A1) | 3-Deoxy-2-ketogluconic acid (DGA) | Identified as a significant detoxification product. google.comnih.gov |

| Scavenging | Glutathione (GSH) | GSH-3-DG adducts | Demonstrated the direct reaction and scavenging capacity of GSH for 3-DG. mdpi.com |

| Scavenging | Aminoguanidine | Various adducts | Shown to react rapidly with 3-DG, preventing its further reactions. ahajournals.orgmdpi.com |

Metabolic Flux Analysis (MFA) Incorporating this compound to Map Carbon Flow

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.comosti.gov By introducing a 13C-labeled substrate and measuring the distribution of the 13C label in various metabolites, a detailed map of carbon flow through the metabolic network can be constructed. researchgate.netcreative-proteomics.com Incorporating 3-DG-13C into MFA studies provides a unique opportunity to trace the metabolic fate of this specific dicarbonyl compound and its impact on central carbon metabolism.

When cells are cultured with 3-DG-13C, the labeled carbon atoms can be incorporated into various downstream metabolites through interconnected pathways. For example, if 3-DG is metabolized back into the glycolytic pathway or the pentose (B10789219) phosphate (B84403) pathway, the 13C label will appear in intermediates of these pathways. By analyzing the mass isotopomer distribution of these intermediates using techniques like mass spectrometry or NMR, it is possible to calculate the relative and absolute fluxes through different reactions. d-nb.infotandfonline.com

This approach can reveal how cells adapt their metabolism in response to dicarbonyl stress. For instance, an increase in flux through detoxification pathways or alterations in central carbon metabolism to handle the influx of 3-DG can be quantified. nih.gov Although direct MFA studies solely focused on 3-DG-13C are not yet widespread, the principles of 13C-MFA are well-established and its application to this specific tracer holds great promise for a more comprehensive understanding of dicarbonyl metabolism. creative-proteomics.comd-nb.info The integration of such data into genome-scale metabolic models can further enhance our ability to predict cellular responses to 3-DG. osti.gov

| MFA Application Area | Potential Insights from 3-DG-13C Tracing |

| Central Carbon Metabolism | Quantify the extent to which 3-DG carbons re-enter glycolysis or the pentose phosphate pathway. |

| Detoxification Flux | Determine the quantitative contribution of different detoxification pathways (e.g., reduction vs. oxidation) in eliminating 3-DG. |

| Anaplerotic Reactions | Assess how 3-DG metabolism influences the replenishment of TCA cycle intermediates. |

| Pathophysiological States | Compare carbon flow in healthy versus diseased cells (e.g., in diabetes) to understand the metabolic consequences of elevated 3-DG. nih.gov |

Mechanistic Research on the Reactivity and Molecular Interactions of 3 Deoxyglucosone 13c with Biological Macromolecules

Covalent Adduct Formation Studies of 3-Deoxyglucosone-13C with Proteins and Peptides

3-Deoxyglucosone (B13542) (3-DG), a highly reactive α-dicarbonyl compound, is a significant intermediate in the Maillard reaction. jst.go.jpresearchgate.net Its interaction with proteins and peptides leads to the formation of covalent adducts, which are implicated in the development of various pathologies, including diabetic complications. wikipedia.orgnih.gov The use of isotopically labeled this compound (3-DG-13C) is instrumental in mechanistic studies to trace the formation of these adducts and understand their physiological consequences.

3-DG is known to be a potent cross-linker of proteins, and its reactivity is substantially higher than that of glucose. diabetesjournals.orggoogle.com It readily reacts with the primary amino groups of lysine (B10760008) and arginine residues in proteins, leading to the formation of advanced glycation end-products (AGEs). researchgate.netwikipedia.org These reactions are not enzymatic and contribute to the aging of proteins and the progression of diseases like atherosclerosis and Alzheimer's. wikipedia.org

Identification of Specific Amino Acid Residue Modification Sites (e.g., Lysine, Arginine)

Research has identified that 3-DG specifically modifies lysine and arginine residues on proteins. jst.go.jpresearchgate.net The reaction with lysine can form pyrrole (B145914) aldehydes, such as lysyl-pyrraline, while the reaction with arginine residues results in the formation of imidazolone (B8795221) compounds. jst.go.jpresearchgate.net

In a study involving the incubation of recombinant αA crystallin with high concentrations of glucose, which degrades to form 3-DG, several modification sites were identified. arvojournals.org All seven lysine residues (K11, K70, K78, K88, K99, K145, K163) were found to be modified by glucose to form Amadori products. arvojournals.org Furthermore, lysine K166 was modified by 3-deoxyglucosone. arvojournals.org Arginine residues were also targeted, with 3-deoxyglucosone-derived hydroimidazolone (3-DGH) being observed at R12, R65, R103, R112, R157, and R163. arvojournals.org Similarly, in studies with Ribonuclease A, Amadori products were found at lysines K1, K7, K37, K41, K66, K98, and K104. nih.gov

The modification of histone proteins by 3-DG has also been investigated. In H1 histone, 3-DG was found to react extensively with both lysine and arginine residues. plos.orgplos.org A study on H3 histone also demonstrated that 3-DG leads to the generation of AGEs, such as Nε-carboxymethyllysine (CML) and pentosidine, indicating significant side-chain modifications. nih.gov

| Protein | Modified Residue | Type of Modification | Reference |

|---|---|---|---|

| αA Crystallin | K11, K70, K78, K88, K99, K145, K163 | Amadori product | arvojournals.org |

| αA Crystallin | K166 | 3-Deoxyglucosone adduct | arvojournals.org |

| αA Crystallin | R12, R65, R103, R112, R157, R163 | 3-Deoxyglucosone-derived hydroimidazolone (3-DGH) | arvojournals.org |

| Ribonuclease A | K1, K7, K37, K41, K66, K98, K104 | Amadori product | nih.gov |

| H1 Histone | Lysine and Arginine residues | AGEs | plos.orgplos.org |

| H3 Histone | Lysine and Arginine residues | Nε-carboxymethyllysine (CML), Pentosidine | nih.gov |

Characterization of Structural Alterations in Proteins Induced by this compound

The covalent modification of proteins by 3-DG induces significant structural alterations. Studies on H1 and H3 histone proteins have shown that glycation by 3-DG leads to a loss of secondary structure, particularly a decrease in α-helical content. nih.govplos.orgnih.govresearchgate.net This is evidenced by changes in circular dichroism (CD) spectra, with a notable decrease in ellipticity at 208 and 222 nm. nih.govnih.govresearchgate.net

Thermal unfolding experiments have further revealed that 3-DG-glycated histones exhibit decreased thermostability. nih.govresearchgate.net For instance, the midpoint temperature (Tm) of native H3 histone was found to be 61.25°C, which decreased to 56.14°C upon glycation. nih.gov This reduction in thermal stability indicates that the interactions stabilizing the protein's secondary structure are disrupted by the modifications. nih.gov These structural changes can ultimately impair the protein's normal function. nih.govnih.gov

Investigation of Inter- and Intra-Molecular Cross-Linking Reactions Mediated by this compound

3-Deoxyglucosone is a potent cross-linking agent responsible for the polymerization of proteins. jst.go.jpgoogle.comnih.govresearchgate.net It can mediate both inter- and intra-molecular cross-linking reactions, contributing to the formation of high-molecular-weight aggregates. jst.go.jp

Studies have identified specific cross-links formed by 3-DG and its precursors. In αA crystallin, an intra-peptide cross-link derived from a 3-deoxyglucosone precursor, DODIC (3-deoxyglucosone-derived imidazolium (B1220033) cross-link), was observed between K166 and R163. arvojournals.org An inter-peptide DODIC cross-link was also identified between K166 and R103. arvojournals.org In Ribonuclease A, the only observed intermolecular cross-link was a DODIC formed between K1 and R39. nih.govresearchgate.net

A fluorescent cross-linking compound, lysyl-pyrropyridine, has been identified, which is formed from the reaction of two lysine residues with two molecules of 3-DG. jst.go.jpresearchgate.net Another cross-link, DOLD (1,3-di(Nε-lysino)-4-(2,3,4-trihydroxybutyl)-imidazolium), results from the reaction of 3-DG with two lysine residues. tandfonline.comtandfonline.com Furthermore, 3-DG can cross-link arginine and lysine residues to form an imidazolium adduct known as DOGDIC. tandfonline.com

| Protein | Cross-Linked Residues | Type of Cross-Link | Nature of Cross-Link | Reference |

|---|---|---|---|---|

| αA Crystallin | K166-R163 | DODIC | Intra-peptide | arvojournals.org |

| αA Crystallin | K166-R103 | DODIC | Inter-peptide | arvojournals.org |

| Ribonuclease A | K1-R39 | DODIC | Intermolecular | nih.govresearchgate.net |

| General Proteins | Lysine-Lysine | Lysyl-pyrropyridine | Inter/Intra-molecular | jst.go.jpresearchgate.net |

| General Proteins | Lysine-Lysine | DOLD | Inter/Intra-molecular | tandfonline.comtandfonline.com |

| General Proteins | Lysine-Arginine | DOGDIC | Inter/Intra-molecular | tandfonline.com |

Elucidation of Reaction Kinetics and Thermodynamic Parameters Using 13C-Labeled Probes

The use of 13C-labeled probes, such as this compound, is crucial for elucidating the kinetics and thermodynamics of glycation reactions. nd.edu By tracking the 13C label using techniques like 13C NMR spectroscopy, researchers can follow the degradation of 3-DG and the formation of various products over time. nd.edu

Mechanistic studies using [1-13C]-3-DG have shown that it degrades in aqueous solution. nd.edu The reaction kinetics can be monitored by observing the changes in the 13C NMR spectrum over time. nd.edu For example, in the presence of trapping agents like pyridoxamine (B1203002) (PM), new labeled signals appear in the spectrum, corresponding to adducts formed between 3-DG-13C and the trapping agent. nd.edu This allows for the characterization of reaction intermediates and the determination of reaction rates.

While specific kinetic and thermodynamic parameters for 3-DG-13C reactions are not extensively detailed in the provided context, the methodology of using 13C-labeled compounds is a standard approach in chemical kinetics to understand reaction mechanisms and energy profiles. libretexts.org

Role of this compound in Maillard Reaction Intermediate Rearrangements (e.g., Amadori Products)

3-Deoxyglucosone is a key intermediate in the Maillard reaction, arising from the degradation of Amadori products. jst.go.jpresearchgate.netdojindo.comnih.gov The initial step of the Maillard reaction involves the condensation of a reducing sugar like glucose with an amino group of a protein to form a Schiff base, which then rearranges to the more stable Amadori product. nih.govahajournals.org

The Amadori product can then undergo degradation through various pathways to form reactive dicarbonyl compounds, with 3-DG being a major product formed non-oxidatively via 1,2-enolization and dehydration. nih.govuni-halle.de The formation of 3-DG from Amadori products exponentially accelerates the formation of AGEs. diabetesjournals.org

Studies using 14C-labeled 3-DG have shown that when administered to rats, it is metabolized, with one of the main metabolites being 3-deoxyfructose (B1226627), indicating the reduction of the aldehyde group of 3-DG. nih.gov This highlights the role of 3-DG as a central intermediate that can be further transformed in biological systems. The use of 3-DG-13C allows for detailed tracking of these rearrangement and degradation pathways, providing insight into the complex cascade of the Maillard reaction in vivo.

Formation Pathways and Precursors of 3 Deoxyglucosone in Biological and Food Systems: a Research Perspective

Non-Enzymatic Pathways of 3-Deoxyglucosone (B13542) Generation (e.g., Maillard Reaction, Caramelization)

The formation of 3-Deoxyglucosone (3-DG) predominantly occurs through non-enzymatic pathways, most notably the Maillard reaction and caramelization. These reactions are fundamental in food chemistry and also have significant implications in physiological processes.

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. mdpi.com In the initial stage, the carbonyl group of a reducing sugar, such as glucose, reacts with an amino group of an amino acid or protein to form a Schiff base. This unstable compound then rearranges to form a more stable ketoamine known as an Amadori product. tandfonline.com 3-DG is subsequently generated from the degradation of this Amadori product through a non-oxidative rearrangement and hydrolysis. tandfonline.comjst.go.jp Fructose (B13574) has been shown to be more reactive than glucose in producing 3-DG through the Maillard reaction. researchgate.net This pathway is a major source of 3-DG in both food systems during processing and in the human body, particularly under conditions of hyperglycemia. medchemexpress.commdpi.commdpi.com

Caramelization is another significant non-enzymatic browning reaction that contributes to 3-DG formation. This process involves the thermal degradation of sugars in the absence of amino compounds. researchgate.net When sugars like glucose or fructose are heated, they can undergo dehydration and fragmentation to form various compounds, including 3-DG. researchgate.netnih.gov Specifically, glucose and fructose can generate 5-hydroxymethylfurfural (B1680220) (HMF) through the formation of the dicarbonyl intermediate, 3-DG. researchgate.net The formation of 3-DG during caramelization is a key step that leads to the development of color and flavor in many food products. mdpi.comresearchgate.net

The table below summarizes key findings from research on the non-enzymatic formation of 3-DG.

| Reaction Pathway | Precursors | Key Intermediates | References |

| Maillard Reaction | Reducing sugars (e.g., glucose, fructose), Amino compounds (e.g., amino acids, proteins) | Schiff base, Amadori product | medchemexpress.comtandfonline.comjst.go.jp |

| Caramelization | Sugars (e.g., glucose, fructose) | - | researchgate.netnih.govresearchgate.net |

Enzymatic Derivations of 3-Deoxyglucosone from Glucose and Related Sugars (e.g., Polyol Pathway)

In addition to non-enzymatic routes, 3-Deoxyglucosone (3-DG) can also be formed through enzymatic pathways, with the polyol pathway being a significant contributor, particularly in biological systems.

The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. avehjournal.org The first and rate-limiting enzyme, aldose reductase, reduces glucose to sorbitol, utilizing NADPH as a cofactor. avehjournal.orgavehjournal.org Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, with NAD+ as the cofactor. avehjournal.org Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to an accumulation of sorbitol and fructose. avehjournal.org The produced fructose can be phosphorylated to fructose-3-phosphate, which is then degraded to form 3-DG. avehjournal.orgavehjournal.org This enzymatic route is a significant source of 3-DG in diabetic patients, contributing to the formation of advanced glycation end-products (AGEs) and the development of diabetic complications. medchemexpress.comavehjournal.org

Another enzymatic pathway involves fructosamine (B8680336) 3-kinase. This enzyme phosphorylates both free and protein-bound fructosamines, which are Amadori products formed during the early stages of the Maillard reaction. tandfonline.com The resulting fructosamine 3-phosphates are unstable and spontaneously decompose, yielding inorganic phosphate (B84403), regenerating the free lysine (B10760008) residue, and forming 3-DG. tandfonline.com

The following table outlines the enzymatic pathways leading to the formation of 3-DG.

| Enzymatic Pathway | Initial Substrate | Key Enzymes | Intermediates | Final Product | References |

| Polyol Pathway | Glucose | Aldose reductase, Sorbitol dehydrogenase | Sorbitol, Fructose, Fructose-3-phosphate | 3-Deoxyglucosone | medchemexpress.comavehjournal.orgavehjournal.org |

| Fructosamine Degradation | Fructosamines (Amadori products) | Fructosamine 3-kinase | Fructosamine 3-phosphates | 3-Deoxyglucosone | tandfonline.com |

Influence of Environmental Conditions (e.g., pH, Temperature) on 3-Deoxyglucosone Formation in Controlled Research Models

The formation of 3-Deoxyglucosone (3-DG) is significantly influenced by environmental conditions such as pH and temperature. Understanding these influences is crucial for controlling 3-DG levels in both food processing and biological research.

Temperature is a critical factor affecting the rate of 3-DG formation. In the context of the Maillard reaction and caramelization, higher temperatures generally accelerate the degradation of sugars and the subsequent formation of 3-DG. acs.orgx-mol.com For instance, studies on the malting process have shown that an increase in the final kilning temperature leads to a higher concentration of 3-DG. x-mol.comnih.gov Similarly, in model reactions of tryptophan and carbohydrates, the formation of β-carbolines derived from a 3-DG intermediate increased with higher temperatures. acs.org Research on black garlic production also demonstrated that heating at 70°C promotes the formation of adducts between 3-DG and epigallocatechin gallate (EGCG). mdpi.com

The pH of the environment also plays a pivotal role in 3-DG generation. The rate of glucose degradation and the formation of specific glucose degradation products (GDPs), including 3-DG, are pH-dependent. researchgate.net In acidic lactate-free glucose solutions, the formation of 3-DG was found to increase with an increasing pH from 3.5 to 5.0. researchgate.net Conversely, another study reported that the levels of 3-DG were higher at pH 5.5 than at pH 7.5, suggesting that a more neutral pH might decrease its formation in certain systems. researchgate.net In acidic solutions, the formation of unsaturated carbonyl-containing compounds, which are precursors to further transformations, was observed to slow down at pH 3, indicating some stability of D-glucose under these conditions. dnu.dp.ua The formation of carbohydrate-derived β-carbolines from tryptophan and carbohydrates, which proceeds through a 3-DG intermediate, was also found to be favored under acidic conditions. acs.org

The table below provides a summary of the effects of pH and temperature on 3-DG formation based on various research models.

| Environmental Factor | Effect on 3-DG Formation | Research Model/Context | References |

| Temperature | Increased formation with higher temperatures. | Malting process, Maillard reaction models. | acs.orgx-mol.comnih.gov |

| pH | Formation increases with pH from 3.5 to 5.0 in some models. | Acidic lactate-free glucose solutions. | researchgate.net |

| Higher formation at pH 5.5 compared to pH 7.5 in other models. | Peritoneal dialysis fluids. | researchgate.net | |

| Formation of derivatives favored under acidic conditions. | Tryptophan-carbohydrate reactions. | acs.org |

Identification of Specific Precursors and Intermediates in 3-Deoxyglucosone Biosynthesis and Degradation

The biosynthesis and degradation of 3-Deoxyglucosone (3-DG) involve a series of specific precursors and intermediates. Identifying these molecules is key to understanding the mechanisms of 3-DG formation and its subsequent reactions.

Precursors to 3-DG Biosynthesis:

The primary precursors for 3-DG formation are reducing sugars and their derivatives.

Glucose and Fructose: These are the most common precursors in both the Maillard reaction and caramelization. researchgate.net Fructose, in particular, has been shown to be more reactive than glucose in forming 3-DG. researchgate.net

Amadori Products: Formed in the early stages of the Maillard reaction, these ketoamines are direct precursors to 3-DG through non-oxidative rearrangement and hydrolysis. tandfonline.comjst.go.jp

Fructose-3-phosphate: This intermediate of the polyol pathway degrades to form 3-DG, especially under hyperglycemic conditions. avehjournal.org

Intermediates in 3-DG Formation and Degradation:

Several intermediates are involved in the pathways leading to and from 3-DG.

Schiff Base: An unstable intermediate formed from the initial reaction of a reducing sugar and an amino group in the Maillard reaction. tandfonline.com

1,2-Enediol: An intermediate in the acid-catalyzed dehydration of glucose that can lead to 3-DG formation. researchgate.net

3-Deoxyfructose (B1226627) (3-DF): A major metabolite of 3-DG, formed by the reduction of its aldehyde group. nih.gov This conversion is a detoxification pathway. medchemexpress.com

2-Keto-3-deoxygluconic acid: Another product of 3-DG detoxification. medchemexpress.com

Pyrraline (B118067) and Imidazolone (B8795221): These are advanced glycation end-products (AGEs) formed from the reaction of 3-DG with lysine and arginine residues in proteins, respectively. medchemexpress.comjst.go.jp

The following table details the precursors and intermediates in the biosynthesis and degradation of 3-DG.

| Category | Compound | Role | Formation/Degradation Pathway | References |

| Precursors | Glucose | Initial substrate | Maillard reaction, Caramelization, Polyol pathway | researchgate.netavehjournal.org |

| Fructose | Highly reactive precursor | Maillard reaction, Caramelization, Polyol pathway | researchgate.netavehjournal.org | |

| Amadori Products | Direct precursor | Maillard reaction | tandfonline.comjst.go.jp | |

| Fructose-3-phosphate | Precursor | Polyol pathway | avehjournal.org | |

| Intermediates | Schiff Base | Early intermediate | Maillard reaction | tandfonline.com |

| 1,2-Enediol | Intermediate | Acid-catalyzed dehydration of glucose | researchgate.net | |

| 3-Deoxyfructose (3-DF) | Degradation product (detoxification) | Reduction of 3-DG | medchemexpress.comnih.gov | |

| 2-Keto-3-deoxygluconic acid | Degradation product (detoxification) | Oxidation of 3-DG | medchemexpress.com | |

| Pyrraline | Advanced Glycation End-product | Reaction of 3-DG with lysine | medchemexpress.comjst.go.jp | |

| Imidazolone | Advanced Glycation End-product | Reaction of 3-DG with arginine | medchemexpress.comjst.go.jp |

Applications of 3 Deoxyglucosone 13c in in Vitro and Ex Vivo Research Models for Mechanistic Studies

Utilization in Cell Culture Models for Investigating Biochemical Processes

Cell culture models provide a simplified and controlled environment to dissect the cellular and molecular mechanisms affected by 3-DG. The introduction of ¹³C-3-DG to cultured cells allows for the precise tracking of its uptake, metabolism, and downstream effects on various biochemical pathways.

One key area of investigation is the role of 3-DG in inducing cellular dysfunction. For instance, studies using hepatoma cell lines like HepG2 have been instrumental in demonstrating how 3-DG can induce insulin (B600854) resistance. spandidos-publications.com In these models, ¹³C-3-DG can be used to trace the impairment of insulin signaling pathways, such as the PI3K/AKT cascade, and its effects on glucose uptake and glycogen (B147801) synthesis. spandidos-publications.com Research has shown that 3-DG can decrease the viability of HepG2 cells at higher concentrations and significantly reduce glycogen content in a dose-dependent manner. spandidos-publications.com

Furthermore, cell culture systems are employed to study the cytotoxic effects of 3-DG. In human dermal fibroblasts, 3-DG-modified collagen has been shown to induce apoptosis through oxidative stress and the activation of caspase-3. plos.org The use of ¹³C-3-DG in such models would allow for a definitive link between the modified collagen and the observed apoptotic pathways, including the role of NAD(P)H oxidase 4 (Nox4) and the endoplasmic reticulum (ER) stress response. plos.org

Enteroendocrine cell lines, such as STC-1 cells, are used to investigate the impact of 3-DG on hormone secretion. scienceopen.comnih.gov Studies have demonstrated that 3-DG can influence the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. scienceopen.comnih.gov By using ¹³C-3-DG, researchers can elucidate the specific interactions with cellular components, like sweet taste receptors, that lead to altered GLP-1 secretion. scienceopen.comnih.gov

Table 1: Application of 3-Deoxyglucosone (B13542) in Cell Culture Models

| Cell Line | Research Focus | Key Findings |

|---|---|---|

| HepG2 | Insulin Resistance | 3-DG impairs insulin signaling and reduces glycogen content. spandidos-publications.com |

| Human Dermal Fibroblasts | Apoptosis and Wound Healing | 3-DG-modified collagen induces apoptosis via oxidative stress and ER stress. plos.org |

| STC-1 | Hormone Secretion | 3-DG modulates GLP-1 secretion, potentially through sweet taste receptors. scienceopen.comnih.gov |

| INS-1 | Insulin Secretion | High levels of 3-DG can impair insulin secretion from pancreatic β-cells. spandidos-publications.com |

Application in Tissue Explant and Organ Perfusion Systems

Ex vivo models, including tissue explants and organ perfusion systems, offer a more complex biological environment than cell cultures, bridging the gap between in vitro studies and whole-organism research. These systems maintain the three-dimensional architecture and cellular heterogeneity of tissues, providing a more physiologically relevant context for studying the effects of ¹³C-3-DG.

Tissue explant models, such as those from the duodenum, have been used to study the local effects of 3-DG on intestinal tissue. scienceopen.com Research has shown that 3-DG can accumulate in intestinal tissues and affect the expression of sweet taste receptor subunits. nih.gov The use of ¹³C-3-DG in these models can help quantify its accumulation and directly link it to the observed changes in protein expression and cellular function. nih.gov

Organ perfusion systems allow for the study of metabolic processes in an entire organ. For example, a perfused liver system could be used to investigate the hepatic metabolism of ¹³C-3-DG in detail. This would provide insights into its detoxification pathways, such as its reduction to 3-deoxyfructose (B1226627) or oxidation to 2-keto-3-deoxygluconic acid, and the enzymes involved in these processes. nih.govnih.gov Similarly, perfusing a kidney with ¹³C-3-DG could elucidate its role in the development of diabetic nephropathy by tracing its contribution to the formation of advanced glycation end products (AGEs) in the renal tissue. scispace.com

A specialized perfusion technique has been developed for ¹³C NMR studies, which can be adapted to monitor the metabolism of ¹³C-labeled substrates like ¹³C-3-DG in mammalian cells and tissues cast in an agarose (B213101) gel thread. nih.gov This method allows for real-time monitoring of metabolic pathways and the formation of various metabolites.

Characterization of 3-Deoxyglucosone-13C Interactions in Defined Biological Systems

A primary application of ¹³C-3-DG is to characterize its interactions with biological molecules, particularly proteins. 3-DG is a potent precursor of advanced glycation end products (AGEs), which are formed through non-enzymatic reactions with proteins, lipids, and nucleic acids. e-dmj.orgtandfonline.com The stable isotope label in ¹³C-3-DG allows for the use of techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the specific AGEs formed.

In defined in vitro systems, ¹³C-3-DG can be incubated with specific proteins, such as collagen or histone H1, to study the chemical modifications that occur. plos.orgplos.org These studies have shown that 3-DG reacts with lysine (B10760008) and arginine residues to form various AGEs, including pyrraline (B118067), imidazolones, and Nε-(carboxymethyl)lysine (CML). tandfonline.complos.orgjst.go.jp The use of ¹³C-3-DG helps to confirm the origin of these adducts and to elucidate the reaction mechanisms. For instance, it has been demonstrated that 3-DG can lead to the formation of crosslinked proteins, and ¹³C-3-DG can be instrumental in identifying the specific cross-linking sites. jst.go.jpgoogle.com

Furthermore, ¹³C-3-DG can be used to trace the metabolic fate of 3-DG in biological fluids and tissues. Studies in rats using ¹⁴C-labeled 3-DG have shown that it is metabolized to 3-deoxyfructose. nih.gov The use of ¹³C-3-DG would allow for non-radioactive tracing of these metabolic pathways in various biological systems. nih.govcapes.gov.br

Table 2: Major Advanced Glycation End Products (AGEs) Derived from 3-Deoxyglucosone

| AGE | Precursor Amino Acid | Key Feature |

|---|---|---|

| Imidazolone (B8795221) | Arginine | A major and specific AGE formed from 3-DG. nih.govtandfonline.comjst.go.jp |

| Pyrraline | Lysine | A pyrrole-containing adduct. tandfonline.com |

| Nε-(carboxymethyl)lysine (CML) | Lysine | A well-characterized AGE also formed from other precursors. nih.govplos.org |

| Pentosidine | Arginine, Lysine | A fluorescent crosslink. nih.govplos.org |

Use of this compound in Enzymatic Reaction Studies to Identify Substrate Specificity and Enzyme Activity

¹³C-3-DG is a valuable substrate for studying the enzymes involved in its metabolism. By using the labeled compound, researchers can accurately measure enzyme kinetics and determine substrate specificity.

Several enzymes have been identified that can metabolize 3-DG, including aldehyde reductase, aldose reductase, and dihydrodiol dehydrogenase, which reduce it to 3-deoxyfructose. scispace.comnih.gov Additionally, an NAD-dependent dehydrogenase, identified as aldehyde dehydrogenase 1A1 (ALDH1A1), has been shown to oxidize 3-DG to 2-keto-3-deoxygluconate. nih.gov In these enzymatic assays, ¹³C-3-DG can be used in conjunction with mass spectrometry to precisely quantify the formation of the product, ¹³C-3-deoxyfructose or ¹³C-2-keto-3-deoxygluconate, providing a highly sensitive and specific measure of enzyme activity.

Studies on crude extracts from mouse liver have shown that 3-DG can inhibit the activity of certain enzymes involved in glucose metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase. jst.go.jp The use of ¹³C-3-DG in such studies could help to determine if the inhibition is due to direct binding to the enzyme or to the formation of inhibitory AGEs.

The substrate specificity of enzymes can also be investigated using ¹³C-3-DG. For example, a 2-oxoaldehyde reductase purified from parsley was found to be most active with 3-DG compared to other carbonyl compounds. tandfonline.com Using ¹³C-3-DG in competitive inhibition assays with other potential substrates would provide detailed insights into the active site and substrate preferences of such enzymes.

Table 3: Enzymes Involved in 3-Deoxyglucosone Metabolism

| Enzyme | Reaction | Cofactor | Key Finding |

|---|---|---|---|

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Oxidation to 2-keto-3-deoxygluconate | NAD⁺ | Major enzyme for 3-DG oxidation in human erythrocytes. nih.gov |

| Aldose Reductase | Reduction to 3-deoxyfructose | NADPH | Involved in the detoxification of 3-DG. scispace.comnih.gov |

| Aldehyde Reductase | Reduction to 3-deoxyfructose | NADPH | One of the enzymes responsible for 3-DG reduction. scispace.comnih.gov |

| Dihydrodiol Dehydrogenase | Reduction to 3-deoxyfructose | NADPH | Identified as a 3-DG reductase in monkey kidney. scispace.com |

| 2-Oxoaldehyde Reductase (Parsley) | Reduction to 3-deoxyfructose | NADPH | Shows high specificity for 3-DG. tandfonline.com |

Computational and Theoretical Approaches to 3 Deoxyglucosone and Its 13c Labeled Derivatives

Quantum Chemical Calculations for Reaction Mechanism Elucidation Involving 3-Deoxyglucosone (B13542)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the detailed reaction mechanisms, transition states, and thermodynamics of chemical reactions that are difficult to observe experimentally. nih.govresearchgate.netfrontiersin.org These methods have been applied to understand the reactivity of 3-DG, including its degradation, rearrangement, and role as a precursor to other compounds.

One area of investigation is the acid-catalyzed dehydration of glucose to 5-hydroxymethylfurfural (B1680220) (HMF), where 3-DG is a key intermediate. researchgate.netresearchgate.net DFT calculations have been used to explore the reaction pathways, showing that the conversion can proceed through 3-DG, which then undergoes further dehydration and cyclization. researchgate.netlasphub.com These theoretical studies help to resolve mechanistic ambiguities that experiments using ¹³C-labeled glucose might not fully clarify on their own. researchgate.net

DFT has also been used to study the rearrangement of 3-DG in aqueous solutions. Experimental work using ¹³C and ²H labeling showed that 3-DG degrades into 3-deoxy-D-ribo-hexonic acid and 3-deoxy-D-arabino-hexonic acid through an intramolecular hydrogen transfer. nih.gov DFT calculations were employed to model the transition state structures for this reaction, suggesting that the migrating hydrogen is nearly neutral and that a mechanism involving cyclic pyranose forms of 3-DG could explain the observed stereospecificity. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, which treat a reactive core with quantum mechanics and the surrounding environment (like a protein or solvent) with molecular mechanics, are powerful tools for studying such reactions in biological systems. frontiersin.orgmpg.denih.govrsc.org

| Reaction Studied | Computational Method | Key Mechanistic Insight | Relevance of ¹³C-Labeling | Reference |

|---|---|---|---|---|

| Rearrangement of 3-DG to 3-deoxyhexonic acids | DFT | Predicted transition state structures for the intramolecular 1,2-hydrogen transfer, explaining the reaction's stereospecificity. | Calculations supported experimental results obtained using selective ¹³C- and ²H-labeling. | nih.gov |

| Dehydration of glucose to 5-HMF | DFT | Elucidated two possible pathways from the acyclic form of glucose via a 3-DG intermediate on a titania catalyst surface. | Provides a theoretical basis for experimental tracer studies using isotopically labeled glucose. | researchgate.net |

| Formation of β-Carbolines (e.g., Flazin) | - (Mechanism Proposed) | Proposed a reaction mechanism where 3-DG, derived from carbohydrates, reacts with L-tryptophan. | Experimental validation would rely on tracing ¹³C from labeled sugars into the final product. | acs.org |

| Initial Maillard Reaction | Quantum Mechanics (general) | Calculated ground state energy of the Amadori compound, indicating the reaction is slow, which agrees with experimental observations. | Provides a fundamental understanding of the energetics that govern reactions traced by ¹³C-labeling. | nih.gov |

In Silico Modeling of 3-Deoxyglucosone Formation and Metabolic Pathways

In silico modeling of metabolic pathways combines experimental data with mathematical algorithms to simulate and analyze complex biological networks. These models can predict the flow of metabolites (flux) and identify key control points in a pathway. Given that 3-DG is formed through several routes, including the Maillard reaction and glucose degradation, kinetic modeling is crucial for understanding its dynamics. nih.govresearchgate.net

Multi-response kinetic modeling has been successfully applied to food systems to understand the formation and degradation of α-dicarbonyl compounds, including 3-DG. nih.govresearchgate.net These models use experimental concentration data over time to estimate reaction rate constants for a proposed network of reactions. For instance, studies have shown that 3-DG can be formed both directly from glucose and from the degradation of the Amadori product. nih.govresearchgate.net The models can also quantify the subsequent conversion of 3-DG to other compounds like 5-HMF or methylglyoxal (B44143), identifying which pathways are dominant under specific conditions (e.g., temperature, moisture). nih.govmdpi.com

Broader systems biology approaches aim to model entire glycosylation or glycation networks. researchgate.netoup.comnih.govnih.gov These models can incorporate genomic and proteomic data to simulate how changes in enzyme expression or cellular conditions affect the production of AGE precursors like 3-DG. While complex, these in silico models are powerful for generating hypotheses. For example, modeling suggests that activating fructosamine-3-kinases to reduce glycation could paradoxically increase levels of 3-DG, highlighting the need for a systems-level understanding. biorxiv.org The use of ¹³C-labeled precursors in experiments provides essential data for building and validating the flux predictions of these metabolic models. nih.gov

| Modeling Approach | System Studied | Key Prediction/Finding | Role of ¹³C-Labeling Data | Reference |

|---|---|---|---|---|

| Multi-response kinetic modeling | Heated glucose/wheat flour system | Quantified reaction rate constants; showed 3-DG forms from glucose and Amadori products. | Provides the experimental time-course data needed to fit and validate the kinetic parameters of the model. | nih.govresearchgate.net |

| Multi-response kinetic modeling | Fruit juices during storage | Showed 3-DG formation pathway was dominant in peach nectar but not in apple or orange juice. | Essential for tracing sugar degradation pathways that the model aims to quantify. | x-mol.net |

| Multi-response kinetic modeling | Membrane-clarified sugarcane juice | Identified 3-DG dehydration as the main pathway to 5-HMF. The rate constant for MGO formation from 3-DG was high. | Could be used to trace the conversion of ¹³C-glucose to ¹³C-3-DG and then to ¹³C-5-HMF, validating model predictions. | mdpi.com |

| Mechanistic mathematical model | Hemoglobin glycation | Modeled HbA1c levels based on glucose concentration and red blood cell age, providing personalized estimates. | Provides fundamental data on glucose flux and protein modification rates that inform the model's core assumptions. | researchgate.net |

Cheminformatics Analysis of 3-Deoxyglucosone-Related Compounds and Potential Reactivity

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information, enabling the prediction of properties and activities from molecular structure. A key tool in this field is the Quantitative Structure-Activity Relationship (QSAR) model, which mathematically relates chemical structure descriptors to biological activity or chemical reactivity. lasphub.comacs.org

While specific QSAR models for 3-DG are not widely reported, the principles are applicable. QSAR models have been developed for the reactivity of carbonyl-containing compounds and other electrophiles, which are relevant to the high reactivity of dicarbonyls like 3-DG. researchgate.nettandfonline.com These models can use descriptors such as the electrophilicity index, calculated using quantum chemistry, to predict the potential of a compound to react with biological nucleophiles like the amino groups on proteins. researchgate.net Such models could be developed to predict the glycation potential of a series of dicarbonyl compounds, including 3-DG and its derivatives, helping to prioritize which compounds pose a greater risk for forming AGEs.

Another aspect of cheminformatics is the analysis of large chemical databases. Recent efforts have focused on creating comprehensive databases of AGEs found in various foods, quantifying compounds like Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and methylglyoxal-derived hydroimidazolone (MG-H1). sciopen.comnih.gov These databases, built using techniques like UPLC-MS/MS often with isotope-labeled internal standards, provide the large-scale data needed for exposure assessments and could be mined to identify patterns in AGE formation related to food composition and processing. Computational analysis of these datasets can reveal relationships between the presence of precursors (like glucose) and the profile of resulting AGEs, including those derived from 3-DG. ¹³C-labeling is instrumental in developing the analytical methods required to populate these databases with accurate quantitative data. nih.govnih.gov

| Cheminformatics Method | Application Area | Potential for 3-DG Research | Reference |

|---|---|---|---|

| QSAR / QSPR (Quantitative Structure-Property Relationship) | Predicting chemical reactivity and toxicity. | Could be used to model the glycation potential of 3-DG and related dicarbonyls based on their structural and electronic properties. | lasphub.comresearchgate.nettandfonline.commdpi.com |

| Database Analysis | Analysis of AGE content in food and biological samples. | Mining large AGE databases to understand the factors influencing the formation of 3-DG-derived products in different matrices. | sciopen.comnih.gov |

| Molecular Fingerprint-Machine Learning | Developing predictive models for reaction rates. | Could be trained on experimental data to predict the reactivity of 3-DG with various amino acids or its rate of formation under different conditions. | nsf.gov |

| 3D-QSAR | Modeling interactions based on 3D molecular structures. | Could model the interaction of 3-DG with the active site of detoxifying enzymes or its binding to protein sites prone to glycation. | lasphub.com |

Future Directions and Emerging Research Avenues for 3 Deoxyglucosone 13c Studies

Integration of Multi-Omics Data with ¹³C-Tracing in Dicarbonyl Research

The future of dicarbonyl research lies in a systems biology approach, integrating data from various "omics" platforms with stable isotope tracing. nih.gov Multi-omics involves the comprehensive analysis of genomics (genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites) to provide a holistic view of a biological system. nih.govnih.gov By combining these powerful techniques with ¹³C-3-DG tracing, researchers can move beyond static measurements to a dynamic understanding of cellular responses to dicarbonyl stress.

For instance, by introducing a ¹³C-labeled precursor like ¹³C-glucose and tracing the label's incorporation into 3-DG and other metabolites (metabolomics), scientists can simultaneously monitor corresponding changes in the expression of proteins (proteomics) involved in metabolic and stress-response pathways. nih.govmdpi.com This integrated approach can reveal novel connections between the metabolic fate of 3-DG and downstream cellular events, such as alterations in protein function, signaling cascades, and the activation of detoxification pathways. mdpi.com This strategy promises to identify new biomarkers for disease and uncover previously unknown therapeutic targets by providing a comprehensive picture of how dicarbonyls perturb complex biological networks.

Development of Novel Isotopic Labeling Strategies for Related Maillard Reaction Intermediates and Metabolites

While ¹³C-glucose is a common precursor for tracing studies, the Maillard reaction is a complex cascade involving numerous intermediates and products. nih.govnih.gov Future research will necessitate the development of novel and efficient strategies for synthesizing a wider array of ¹³C-labeled Maillard reaction intermediates and metabolites. The synthesis of complex isotopically labeled molecules can be challenging and time-consuming. nih.gov

Emerging avenues in synthetic chemistry, such as late-stage isotopic labeling and new radical-based methods, could provide more efficient pathways to create these crucial research tools. nih.gov Having access to a broader library of labeled compounds, including various Amadori products, dicarbonyls, and specific AGEs, would allow for more precise and detailed mechanistic studies. symeres.comgoogle.com For example, using ¹³C-labeled Amadori products could help quantify their conversion rate to 3-DG versus other degradation products, offering a clearer understanding of the factors that govern the Maillard reaction pathway.

Table 1: Potential ¹³C-Labeled Maillard Reaction Intermediates for Future Research

| Labeled Compound Category | Research Application |

| ¹³C-Amadori Products | Quantify flux towards dicarbonyl formation vs. other pathways. |

| ¹³C-Methylglyoxal/Glyoxal (B1671930) | Differentiate pathways of AGE formation from different dicarbonyls. |

| ¹³C-Pyrraline/Pentosidine | Trace the fate and stability of specific AGEs in vivo. |

| ¹³C-Arginine/Lysine (B10760008) Adducts | Study the repair or degradation of specific protein modifications. |

Exploration of 3-Deoxyglucosone-¹³C in Advanced Analytical Platform Development

The accurate quantification of reactive dicarbonyls like 3-DG in complex biological samples is a significant analytical challenge due to their low concentrations and high reactivity. nih.gov 3-Deoxyglucosone-¹³C has proven to be an invaluable tool in the development and validation of sensitive analytical methods. nih.gov Its most prominent use is as an internal standard in mass spectrometry-based assays. libios.frresearchgate.net Because ¹³C-3-DG is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization effects, correcting for sample loss and matrix interference, which significantly improves quantitative accuracy. researchgate.net

Future applications will see ¹³C-3-DG used to validate and optimize next-generation analytical platforms. This includes advanced high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy techniques designed for greater sensitivity and specificity. nih.gov These platforms can provide not only quantification but also positional information of the ¹³C label within a molecule, offering deeper insights into metabolic transformations. nih.gov As new methods are developed to measure dicarbonyls with higher precision, ¹³C-3-DG will remain the gold standard for ensuring their accuracy and reliability. mdpi.com

Unraveling Complex Biological Networks through Advanced ¹³C-Metabolic Flux Analysis in Research Models